Tadalafil, (6S,12AS)-, also known as (-)-TRANS-TADALAFIL, is a selective phosphodiesterase-5 inhibitor . It has a molecular formula of C22H19N3O4 and a molecular weight of 389.4 . It is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy .
The synthesis of (6S,12AS)-Tadalafil involves an enantioselective synthesis of 1-substituted tetrahydroisoquinolines from L–Dopa methyl ester through intramolecular aryl radical cyclization . The utility of this synthetic protocol is demonstrated in the synthesis of (6S, 12aS) Tadalafil (5 steps, 21%, 99% ee) .
The molecular structure of Tadalafil, (6S,12AS)- is characterized by a stereochemistry that is ABSOLUTE, with 2 defined stereocenters and 0 E/Z Centers .
Tadalafil is metabolized in the liver via CYP3A4 to inactive metabolites . It is excreted in the feces (~61%, predominantly as metabolites) and urine (~36%, predominantly as metabolites) .
ent-Tadalafil belongs to the class of compounds known as phosphodiesterase inhibitors. Specifically, it targets phosphodiesterase type 5, which plays a crucial role in regulating blood flow by hydrolyzing cyclic guanosine monophosphate. The inhibition of this enzyme leads to increased levels of cyclic guanosine monophosphate, resulting in vasodilation and improved blood flow .
The synthesis of ent-Tadalafil involves several intricate steps that ensure the incorporation of deuterium atoms into the final product. Key methods include:
The synthesis can be summarized in several stages:
The molecular structure of ent-Tadalafil is characterized by its complex arrangement of atoms, including:
The structure features a bicyclic system that includes a pyrazino-pyridoindole framework, which is essential for its biological activity. The presence of both aromatic rings and aliphatic chains contributes to its pharmacological properties.
ent-Tadalafil can participate in various chemical reactions typical for organic compounds:
These reactions are crucial for understanding the reactivity and potential metabolic pathways of ent-Tadalafil in biological systems.
The mechanism of action for ent-Tadalafil closely mirrors that of tadalafil itself. As a phosphodiesterase type 5 inhibitor, it works by:
This mechanism underlies its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension .
The physical and chemical properties of ent-Tadalafil include:
ent-Tadalafil has numerous applications in scientific research:
Tadalafil (C₂₂H₁₉N₃O₄) and its enantiomer ent-Tadalafil share identical molecular formulas and connectivity but exhibit mirror-image spatial arrangements. The core structure consists of a dihydro-β-carboline framework fused with a piperazinedione ring and a benzodioxol moiety. The absolute configuration at the C6 and C12a positions defines their stereochemical identity: Tadalafil possesses the (6R,12aS) configuration, whereas ent-Tadalafil is designated as (6S,12aS) [1] [9]. This inversion at C6 alters the three-dimensional topography, critically impacting the molecule's ability to fit within the phosphodiesterase type 5 (PDE5) active site.
Table 1: Key Structural Differences Between Tadalafil and ent-Tadalafil
Parameter | Tadalafil (6R,12aS) | ent-Tadalafil (6S,12aS) |
---|---|---|
Chiral Centers | C6 (R), C12a (S) | C6 (S), C12a (S) |
PDE5 Inhibition (IC₅₀) | 0.090 μM | >10 μM (Inactive) |
Stereochemical Role | Binds PDE5 catalytic site | Lacks complementary fit |
Crystalline Form | Monoclinic | Orthorhombic solvates |
X-ray diffraction analyses reveal distinct packing patterns between Tadalafil and ent-Tadalafil solvates. ent-Tadalafil forms isostructural monosolvates with acetone (ACE) and methyl ethyl ketone (MEK), crystallizing in the orthorhombic space group P2₁2₁2₁. In contrast, anhydrous Tadalafil adopts a monoclinic lattice (P2₁) [5]. The solvates exhibit nearly identical unit cell parameters:
Table 2: Crystallographic Parameters of ent-Tadalafil Solvates
Parameter | ent-Tadalafil∙ACE | ent-Tadalafil∙MEK |
---|---|---|
Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
Unit Cell (Å) | a=6.787, b=12.452, c=27.883 | a=6.812, b=12.502, c=28.015 |
Hydrogen Bonds | N-H⋯O (2.87 Å) | N-H⋯O (2.89 Å) |
Conformation | Twist in β-carboline | Similar twist |
Notably, both solvates retain the characteristic chain motif via N-H⋯O hydrogen bonds but display subtle torsional differences in the β-carboline ring compared to the active enantiomer. Desolvation studies confirm these crystals undergo phase transitions upon solvent loss, indicating metastable polymorphic behavior [5].
Density functional theory (DFT) calculations demonstrate that ent-Tadalafil's inverted C6 configuration alters electrostatic potential surfaces around the piperazinedione ring. Molecular docking simulations into the PDE5 catalytic site reveal steric clashes between ent-Tadalafil's C6 methyl group and Ile-762/Val-782 residues, explaining its lack of inhibitory activity [1] [6]. Conversely, virtual screening studies leveraging ent-Tadalafil's stereochemistry identified unexpected applications: Docking at the COPII Sec24a site (a transport protein) showed high affinity (BE = −8.8 kcal/mol), exceeding the binding energy of phenylbutyrate (−5.8 kcal/mol) [6]. This binding involves:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7